2-Chloro-4,6-difluorobenzaldehyde

概要

説明

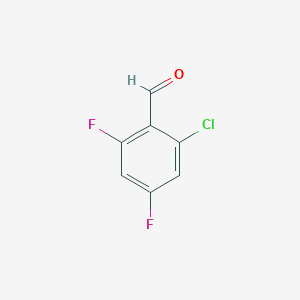

2-Chloro-4,6-difluorobenzaldehyde is a chemical compound with the CAS Number: 1261493-54-2 . It has a molecular weight of 176.55 and its IUPAC name is 2-chloro-4,6-difluorobenzaldehyde . It is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Chloro-4,6-difluorobenzaldehyde is 1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H . Fourier-transform, laser Raman, and infrared spectral analyses of a similar compound, 2-chloro-3,6-difluorobenzaldehyde, have been reported .Physical And Chemical Properties Analysis

2-Chloro-4,6-difluorobenzaldehyde is a solid . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Synthesis and Chemical Reactivity

2-Chloro-4,6-difluorobenzaldehyde has been utilized in various synthesis and chemical reactivity studies. For instance, it has been involved in base-catalyzed cyclocondensation reactions. The reaction with ethyl cyanoacetate and thiourea, in the presence of potassium carbonate, yielded dihydro-2-thiouracil derivatives. These compounds were found to be resistant to atmospheric oxidation even at high temperatures and could be dehydrogenated to form different derivatives (Al-Omar et al., 2010). Another study explored the synthesis of 2,6-difluorobenzaldehyde from 2,6-dichlorobenzaldehyde, optimizing the reaction conditions for improved yield and purity (Wang Ya-lou, 2004).

Catalytic and Synthesis Applications

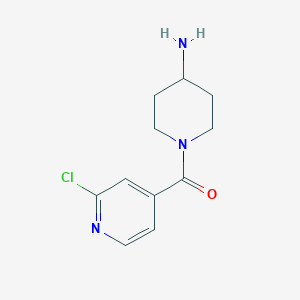

2-Chloro-4,6-difluorobenzaldehyde has been used in the preparation of various chemical compounds. For instance, it was converted to 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate in the synthesis of brexpiprazole. This process demonstrated economical and scalable qualities, making it significant for large-scale synthesis (Chunhui Wu et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, this compound has been involved in studies such as gas-liquid chromatographic analyses. It was part of a study examining the separation of chlorinated 4-hydroxybenzaldehydes on a non-polar capillary column, providing insights into the retention behavior and separation efficiency of these compounds (Korhonen & Knuutinen, 1984).

Environmental and Waste Treatment Studies

The compound has also been studied in the context of environmental science, particularly in the treatment of manufacturing wastewater. For instance, macroporous resin was used to absorb aromatic fluoride compounds from wastewater containing 2-chloro-6-fluorobenzaldehyde, demonstrating effective pollutant removal and reuse possibilities (L. Xiaohong & Ltd Hangzhou, 2009).

Safety and Hazards

The safety information for 2-Chloro-4,6-difluorobenzaldehyde includes several hazard statements: H302-H315-H319-H335 . This indicates that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

作用機序

Target of Action

Similar compounds such as fluorobenzaldehydes are known to interact with various biological targets .

Mode of Action

It’s known that halogen-substituted benzaldehydes can participate in various chemical reactions . For instance, they can undergo Knoevenagel condensation reactions .

Biochemical Pathways

It’s worth noting that fluorobenzaldehydes can be used to synthesize a variety of compounds, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact its bioavailability.

Result of Action

Fluorobenzaldehydes are known to be used in the synthesis of various compounds, including those with antimicrobial properties .

Action Environment

The action, efficacy, and stability of 2-Chloro-4,6-difluorobenzaldehyde can be influenced by various environmental factors. For instance, it’s recommended to store the compound under an inert atmosphere at 2-8°C to maintain its stability .

特性

IUPAC Name |

2-chloro-4,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRLMRQYDCTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-difluorobenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)

![[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1433676.png)

![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)

![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)

amine hydrochloride](/img/structure/B1433686.png)